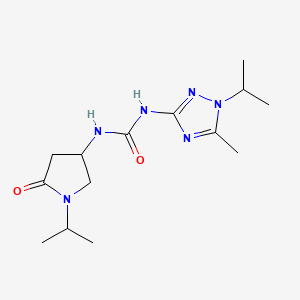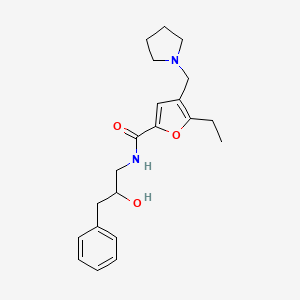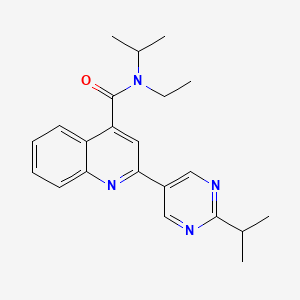![molecular formula C17H26N4S B5901631 5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as THIP, is a synthetic compound that belongs to the class of GABA agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders. THIP has been shown to have anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. THIP has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and drug addiction.
Mechanism of Action
THIP acts as a selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. THIP binds to the GABA-A receptor at a specific site that is distinct from the benzodiazepine binding site. THIP enhances the activity of the GABA-A receptor, leading to increased chloride ion influx into the neuron, hyperpolarization of the neuron, and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been shown to have a range of biochemical and physiological effects in animal models. THIP has been shown to increase the levels of GABA in the brain, which can lead to increased inhibitory neurotransmission and reduced neuronal activity. THIP has also been shown to increase the levels of adenosine in the brain, which can lead to sedative and hypnotic effects. THIP has been shown to have a biphasic effect on the heart rate, with low doses causing bradycardia and high doses causing tachycardia.
Advantages and Limitations for Lab Experiments
THIP has several advantages and limitations for lab experiments. THIP has a high affinity and selectivity for the GABA-A receptor, making it a useful tool for studying GABAergic neurotransmission. THIP has also been shown to have a low toxicity profile in animal models. However, THIP has a short half-life and can be rapidly metabolized in the body, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for the study of THIP. One area of interest is the potential use of THIP in the treatment of drug addiction. THIP has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel THIP analogs that have improved pharmacokinetic properties and therapeutic efficacy. Finally, the role of THIP in the regulation of sleep and wakefulness is an area of active research, and further studies are needed to elucidate its mechanisms of action in this context.
Conclusion:
In conclusion, THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. THIP acts as a selective agonist of the GABA-A receptor, leading to increased inhibitory neurotransmission and reduced neuronal activity. THIP has several advantages and limitations for lab experiments, and further studies are needed to determine its potential clinical applications.
Synthesis Methods
THIP can be synthesized through a multi-step process that involves the reaction of sec-butylamine with 3-thienylmethyl chloride to form the intermediate 3-thienylmethyl-sec-butylamine. This intermediate is then reacted with N-isopropylpyrimidin-2-amine to yield THIP. The purity and yield of THIP can be improved by using different reaction conditions and purification techniques.
properties
IUPAC Name |
5-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4S/c1-5-14(4)21(10-15-6-7-22-12-15)11-16-8-18-17(19-9-16)20-13(2)3/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXGEVZNOKXKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CSC=C1)CC2=CN=C(N=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)
![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)